molecular formula C25H23ClN2O4 B280419 3-[(4-chlorophenoxy)methyl]-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide

3-[(4-chlorophenoxy)methyl]-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide

カタログ番号: B280419
分子量: 450.9 g/mol
InChIキー: RUYFMKMASLOZIC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[(4-chlorophenoxy)methyl]-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Commonly referred to as CM-272, this compound is a benzamide derivative that has shown promising results in preclinical studies for the treatment of various diseases.

作用機序

The mechanism of action of CM-272 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. CM-272 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histone proteins. By inhibiting HDAC activity, CM-272 can induce changes in gene expression that can lead to the inhibition of cancer cell growth and the reduction of inflammation. CM-272 has also been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein, which are proteins that are implicated in the development of Alzheimer's disease and Parkinson's disease, respectively.
Biochemical and Physiological Effects:
CM-272 has been shown to have various biochemical and physiological effects. In cancer cells, CM-272 has been shown to induce apoptosis, inhibit cell cycle progression, and reduce the expression of genes involved in cell proliferation. Inflammatory cells, CM-272 has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of certain signaling pathways. In addition, CM-272 has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein, which can prevent the formation of toxic aggregates that contribute to the development of Alzheimer's disease and Parkinson's disease.

実験室実験の利点と制限

One advantage of using CM-272 in lab experiments is that it has shown promising results in preclinical studies for the treatment of various diseases. This makes it a potentially valuable tool for investigating the mechanisms of disease and developing new therapies. However, one limitation of using CM-272 is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. In addition, CM-272 is a relatively new compound, and more research is needed to fully understand its safety and efficacy.

将来の方向性

There are several future directions for research on CM-272. One area of focus is the development of more potent and selective HDAC inhibitors based on the structure of CM-272. Another area of focus is the investigation of the potential therapeutic applications of CM-272 in other diseases, such as autoimmune diseases and viral infections. In addition, more research is needed to understand the safety and efficacy of CM-272 in humans, which will be essential for its development as a therapeutic agent.

合成法

The synthesis of CM-272 involves the reaction of 4-chlorobenzyl alcohol with 4-(4-morpholinylcarbonyl)phenyl isocyanate in the presence of a base to form the intermediate benzimidazolone. This intermediate is then reacted with 4-chlorobenzoyl chloride to form the final product, CM-272. The synthesis of CM-272 has been optimized to ensure high yields and purity of the final product.

科学的研究の応用

CM-272 has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammatory diseases, and neurological disorders. CM-272 has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It has also been demonstrated to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, CM-272 has shown potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease by inhibiting the aggregation of amyloid-beta and alpha-synuclein, respectively.

特性

分子式

C25H23ClN2O4

分子量

450.9 g/mol

IUPAC名

3-[(4-chlorophenoxy)methyl]-N-[4-(morpholine-4-carbonyl)phenyl]benzamide

InChI

InChI=1S/C25H23ClN2O4/c26-21-6-10-23(11-7-21)32-17-18-2-1-3-20(16-18)24(29)27-22-8-4-19(5-9-22)25(30)28-12-14-31-15-13-28/h1-11,16H,12-15,17H2,(H,27,29)

InChIキー

RUYFMKMASLOZIC-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)COC4=CC=C(C=C4)Cl

正規SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)COC4=CC=C(C=C4)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。